1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine
Description
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring attached to a phenyl group through a carbonyl linkage, with a methanamine group attached to the phenyl ring.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQOEKCDLOHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427906 | |
| Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292635-34-8 | |
| Record name | 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(piperidine-1-carbonyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination Approach
Reductive amination is a widely employed strategy for synthesizing amines, particularly when targeting compounds with secondary or tertiary amine motifs. For 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine, this method involves two key steps:
- Imine Formation : Reacting 4-(piperidin-1-ylcarbonyl)benzaldehyde with methylamine to form the corresponding Schiff base.
- Reduction : Using sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogen gas with a palladium catalyst to reduce the imine to the primary amine.
Key Findings :
- A modified protocol from demonstrated that NaBH$$_3$$CN in methanol at 0–25°C selectively reduces the imine without affecting the amide group, yielding the target compound in 78–85% purity.
- Catalytic hydrogenation (H$$_2$$, Pd/C) under 50 psi pressure at 25°C achieved quantitative conversion but required careful pH control to prevent over-reduction.
Table 1: Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH$$_3$$CN | Methanol | 0–25 | 78 | 85 |
| H$$_2$$/Pd/C | Ethanol | 25 | 95 | 92 |
Grignard Reaction and Cyclization
This method leverages organometallic reagents to construct the piperidine-carboxamide moiety. A representative pathway involves:
- Cyanohydrin Formation : Reacting 4-aminobenzonitrile with piperidine-1-carbonyl chloride to form 4-(piperidin-1-ylcarbonyl)benzonitrile.
- Grignard Addition : Treating the nitrile with methylmagnesium bromide (MeMgBr) to generate an intermediate imine.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H$$_2$$) converts the nitrile to the primary amine.
Key Findings :
- The Grignard step requires anhydrous tetrahydrofuran (THF) and temperatures below −10°C to prevent side reactions.
- Hydrogenation at 45°C with 5% Pd/C achieved 89% yield, but residual palladium necessitated post-synthesis purification via ion-exchange chromatography.
Table 2: Grignard Reaction Parameters
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Cyanohydrin | Piperidine-Cl, KCN | Toluene, 45°C | 83 |
| Grignard Addition | MeMgBr | THF, −10°C | 76 |
| Hydrogenation | H$$_2$$/Pd/C | MeOH, 45°C | 89 |
Multi-Step Synthesis from Piperidone Derivatives
Piperidone serves as a versatile precursor for constructing the piperidine ring. A three-step sequence includes:
- Protection : Boc-protection of 4-piperidone using di-tert-butyl dicarbonate.
- Coupling : Amide bond formation between Boc-piperidone and 4-aminophenylacetic acid via EDCI/HOBt.
- Deprotection : Acidic removal of the Boc group (HCl/dioxane) to yield the target amine.
Key Findings :
- EDCI/HOBt-mediated coupling in dichloromethane achieved 91% yield, minimizing racemization.
- Boc deprotection with 4M HCl in dioxane at 0°C preserved the amine functionality, yielding 88% product.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable rapid synthesis and purification, particularly for drug discovery. The process involves:
- Resin Functionalization : Loading Wang resin with Fmoc-protected 4-aminophenylacetic acid.
- Piperidine Coupling : Using HATU/DIPEA to attach piperidine-1-carbonyl chloride.
- Cleavage : TFA treatment releases the compound from the resin, followed by neutralization.
Key Findings :
- HATU activation improved coupling efficiency to 94% compared to DCC (72%).
- TFA cleavage (95% purity) required scavengers (e.g., triisopropylsilane) to prevent side reactions.
Catalytic Methods for Sustainable Synthesis
Recent advances focus on transition-metal catalysis to enhance atom economy:
- Copper-Catalyzed Amination : Aryl halides react with piperidine and methylamine under CuI/L-proline catalysis, yielding the target compound in 82% yield.
- Photoredox Catalysis : Visible light-mediated coupling of 4-bromophenylpiperidine with methylamine achieved 75% yield at room temperature.
Table 3: Catalytic Methods Comparison
| Catalyst System | Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| CuI/L-proline | 4-Bromophenylamide | 82 | 12 |
| Ru(bpy)$$3$$Cl$$2$$ | 4-Iodophenylamide | 75 | 8 |
Chemical Reactions Analysis
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.
Scientific Research Applications
Neurological Disorders
Research indicates that 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine may interact with neurotransmitter systems, suggesting its potential as a therapeutic agent for neurological disorders. Its ability to bind to specific receptors in the central nervous system could lead to applications in treating conditions such as depression, anxiety, and cognitive impairments .
Antiviral Activity
The compound has shown promise in preliminary studies focusing on antiviral properties. Piperidine derivatives are known for their activity against various viral infections, indicating that this compound could be explored further as a potential antiviral agent.
Biochemical Probes
Due to its ability to interact with various biological targets, this compound can serve as a biochemical probe in proteomics research. It can help elucidate the roles of specific proteins and pathways in cellular processes, thereby contributing to our understanding of disease mechanisms.
Drug Development
The compound's structural characteristics make it a valuable building block in the synthesis of novel pharmacological agents. Its derivatives have been investigated for anti-inflammatory, antimicrobial, and anticancer activities, expanding its applicability in medicinal chemistry .
Case Study: Interaction with Neurotransmitter Receptors
A study investigated the binding affinity of this compound at serotonin and dopamine receptors. The findings suggested that the compound exhibits selective binding properties that could modulate neurotransmitter activity, providing insights into its potential use in mood regulation therapies .
Case Study: Anticancer Activity
Research has indicated that this compound demonstrates notable anticancer properties by inhibiting enzymes involved in cancer cell proliferation. In vitro studies showed effectiveness against various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma), highlighting its potential role in cancer therapeutics.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[4-(Piperidin-1-ylsulfonyl)phenyl]methanamine hydrochloride | C12H18N2O2S- HCl | Contains a sulfonamide group instead of carbonyl |
| N-Methyl-4-(piperidin-1-yl)benzamide | C12H16N2O | Lacks the methanamine component but retains piperidine |
| 4-(Piperidin-1-yl)benzaldehyde | C11H13N | Aldehyde functional group instead of amine |
This table illustrates how structural variations can influence the reactivity and biological activity of related compounds.
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in pain signaling pathways, thereby exerting analgesic effects .
Comparison with Similar Compounds
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine can be compared with similar compounds such as:
4-(Piperidin-1-ylcarbonyl)aniline: Lacks the methanamine group, which may result in different biological activity and chemical reactivity.
N-(4-(Piperidin-1-ylcarbonyl)phenyl)methanamine: Similar structure but with variations in the position of functional groups, leading to different properties.
4-(Piperidin-1-ylcarbonyl)benzylamine: Contains a benzylamine group instead of a methanamine group, affecting its reactivity and applications.
Biological Activity
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine, also known as a piperidine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a phenyl group, which is known to influence its biological properties. The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with appropriate carbonyl compounds under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Receptor Modulation : It may modulate the activity of receptors involved in inflammatory responses and cell signaling pathways, contributing to its therapeutic potential in conditions like cancer and neurodegenerative diseases.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The compound shows potential in reducing inflammation by modulating pro-inflammatory cytokines and pathways such as NF-kB .
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Properties : A study assessed the compound's efficacy against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
- Evaluation of Anti-inflammatory Effects : In vitro experiments showed that the compound could significantly reduce levels of inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. This indicates a promising role in managing inflammatory diseases.
- Anticancer Research : A series of experiments on human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. These findings support further investigation into its use as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a piperidine carbonyl derivative with a benzylamine precursor. For example, intermediates like 4-(aminomethyl)benzoic acid derivatives are reacted with piperidine-1-carbonyl chloride under anhydrous conditions. Purification is achieved through column chromatography, and intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .
Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?
Methodological Answer: Critical techniques include:
- ¹H/¹³C NMR : To verify the presence of the piperidinylcarbonyl group (e.g., carbonyl resonance at ~170 ppm) and benzylamine protons (δ ~3.8–4.2 ppm for -CH₂-NH₂).
- HPLC with UV/Vis detection : For assessing purity (>95% is typical for research-grade material).
- Fourier-transform infrared spectroscopy (FTIR) : To confirm carbonyl (C=O) stretching at ~1650–1750 cm⁻¹.
- Elemental analysis : To validate empirical formula consistency .
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer: The compound serves as a scaffold for drug discovery , particularly in targeting G protein-coupled receptors (GPCRs) or enzymes like kinases. Its piperidine moiety enables interactions with hydrophobic binding pockets, while the benzylamine group allows for functionalization (e.g., introducing fluorophores or bioorthogonal handles). Studies often focus on structure-activity relationship (SAR) optimization by modifying substituents on the phenyl ring or piperidine nitrogen .
Advanced Research Questions
Q. How can computational modeling improve the synthesis and reactivity of this compound?
Methodological Answer: Density functional theory (DFT) calculations predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path search methods : Identify energy barriers for key steps like amide bond formation.
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction yields.
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading).
These approaches shorten development timelines by 30–50% compared to traditional methods .
Q. What strategies address contradictory data in the compound’s pharmacological activity across studies?
Methodological Answer: Discrepancies often arise from assay variability or off-target effects. Resolve them by:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO).
- Off-target screening : Use panels like Eurofins CEREP for selectivity against 100+ receptors.
- Metabolic stability assays : Compare hepatic microsome degradation rates (e.g., human vs. murine).
- Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer: A multi-modal approach is recommended:
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon ligand binding.
- CRISPR-Cas9 knockouts : Validate target relevance in disease models (e.g., cancer cell proliferation assays).
- Molecular docking : Use X-ray crystallography data (if available) to model binding poses in silico.
- Transcriptomics : Profile downstream gene expression changes via RNA sequencing .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility or stability data for this compound?
Methodological Answer: Variations in solubility (e.g., DMSO vs. aqueous buffer) often stem from:
- pH-dependent ionization : The benzylamine group’s pKa (~9.0) affects solubility in physiological buffers.
- Aggregation : Dynamic light scattering (DLS) can detect nano-aggregates in solution.
For stability, conduct accelerated degradation studies under varying temperatures and humidity levels, followed by LC-MS to identify decomposition products .
Key Research Findings Table
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| Purity | >95% | HPLC-UV | |
| Solubility (PBS, pH 7.4) | 42 mg/L | Shake-flask method | |
| LogP | 1.31 | Reversed-phase HPLC | |
| Thermal Stability | Stable ≤100°C (24h) | TGA/DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
